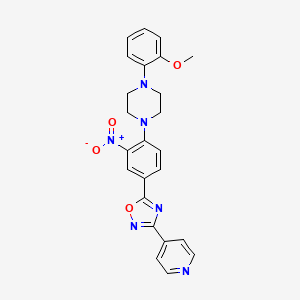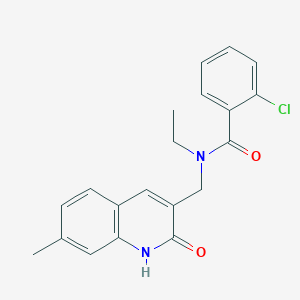
2-chloro-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-chloro-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide” is a complex organic molecule that contains a benzamide moiety, a quinoline moiety, and a chloroethyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamides can generally be synthesized through the direct condensation of carboxylic acids and amines . Similarly, quinoline derivatives can be synthesized through various methods including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis .Molecular Structure Analysis
The molecular structure of this compound would be expected to have the planar structure characteristic of benzamides and quinolines, with the ethyl, chloroethyl, and hydroxyl groups adding complexity to the structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides and quinolines are known to participate in a variety of chemical reactions. Benzamides, for example, can undergo hydrolysis, reduction, and reactions with Grignard reagents . Quinolines can participate in electrophilic substitution reactions, oxidation reactions, and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its benzamide and quinoline moieties. For example, benzamides are typically off-white solids with a density of around 1.341 g/cm^3 . They are slightly soluble in water and soluble in many organic solvents .作用机制
The mechanism of action of CQ1 involves its ability to bind to the catalytic domain of PARP and inhibit its activity. This results in the accumulation of DNA damage, which can lead to cell death. CQ1 has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
CQ1 has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit PARP activity and activate the Nrf2 pathway, CQ1 has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. CQ1 has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of using CQ1 in lab experiments is its ability to selectively inhibit PARP activity without affecting other cellular processes. This makes it a useful tool for researchers studying the role of PARP in disease states. However, one limitation of using CQ1 is its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration of CQ1 for a given experiment.
未来方向
There are several potential future directions for research involving CQ1. One area of interest is its potential as a therapeutic agent for various diseases. For example, CQ1 has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases. Another area of interest is the development of more potent and selective PARP inhibitors based on the structure of CQ1. Finally, further studies are needed to fully elucidate the mechanism of action of CQ1 and its effects on various cellular processes.
合成方法
The synthesis of CQ1 involves the reaction of 2-chlorobenzoyl chloride with N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)amine in the presence of a base. This reaction results in the formation of CQ1, which can be purified using standard techniques such as column chromatography.
科学研究应用
CQ1 has been used extensively in scientific research due to its ability to modulate various cellular processes. One of the most well-studied applications of CQ1 is its ability to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and has been implicated in various disease states such as cancer and neurodegenerative disorders. CQ1 has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a wide range of diseases.
安全和危害
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, handling of complex organic molecules should be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .
属性
IUPAC Name |
2-chloro-N-ethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-3-23(20(25)16-6-4-5-7-17(16)21)12-15-11-14-9-8-13(2)10-18(14)22-19(15)24/h4-11H,3,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPHDIWIHNSOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
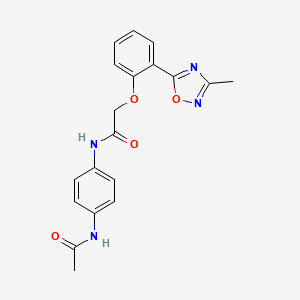
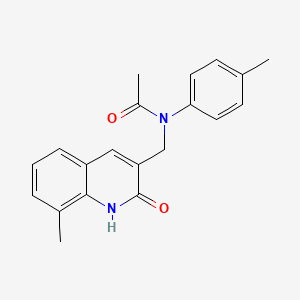
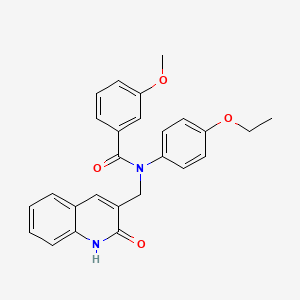
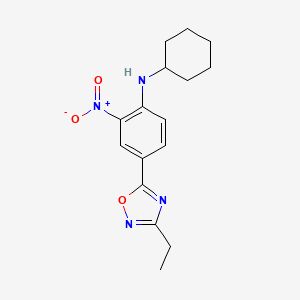


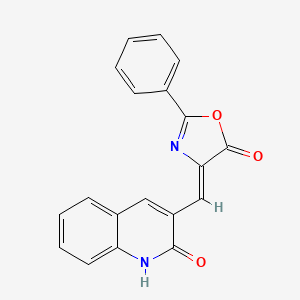
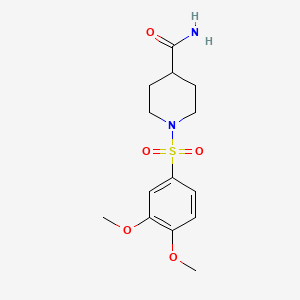

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7711096.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7711131.png)
